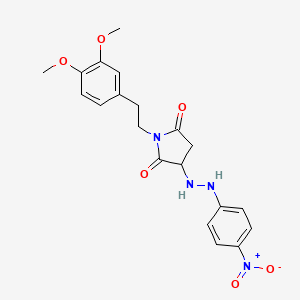
1-(3,4-Dimethoxyphenethyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxyphenethyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the bisindolylmaleimide family. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Synthetic Methods and Chemical Properties
Research has delved into synthetic methodologies that enable the creation and manipulation of pyrrolidine diones, compounds related to 1-(3,4-Dimethoxyphenethyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione. For example, studies have explored one-pot oxidative decarboxylation-Friedel-Crafts reactions, showcasing the synthesis of complex dione structures with significant yields and proposing innovative pathways for creating similar compounds (R. Fan, Weixun Li, & Bing Wang, 2009). Moreover, the ring-opening polymerisation of related dioxolane diones has been investigated, offering insights into the polymer chemistry of these compounds and their potential applications in creating novel polymeric materials (I. J. Smith & B. Tighe, 1981).
Applications in Material Science
Research has also focused on the development of new materials, such as polyimides and polymers incorporating pyridine units, which are related to the core structure of 1-(3,4-Dimethoxyphenethyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione. These materials exhibit excellent thermal stability, mechanical properties, and potentially low dielectric constants, making them suitable for various applications in electronics and materials science (Shanyin Yan et al., 2011).
properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(4-nitrophenyl)hydrazinyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-29-17-8-3-13(11-18(17)30-2)9-10-23-19(25)12-16(20(23)26)22-21-14-4-6-15(7-5-14)24(27)28/h3-8,11,16,21-22H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVHIOXEYDXTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)NNC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenethyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol](/img/structure/B2881138.png)
![methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2881139.png)

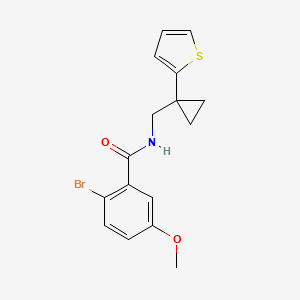
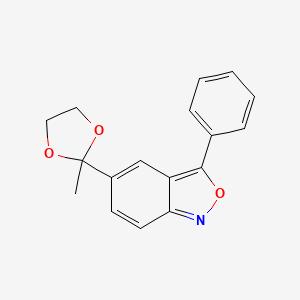

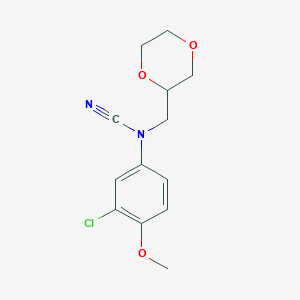
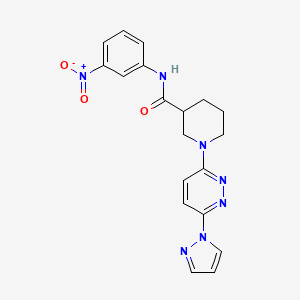
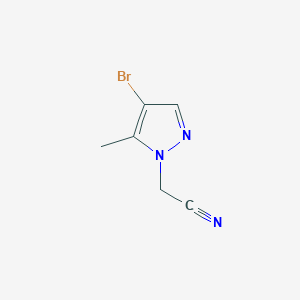

![1-[1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2881154.png)
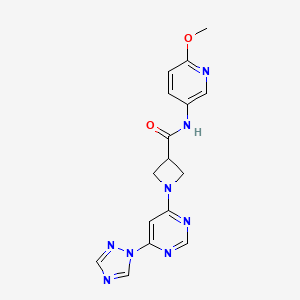
![2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]butanamide](/img/structure/B2881158.png)
![N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2881159.png)